Physicochemical Profile: Calculated Lipophilicity vs. Closest Trichlorophenyl Isomers
The 2,3,4-trichlorophenyl substitution pattern yields a calculated XLogP3-AA of 4.5 for 1361474-39-6, which is identical (within computational error) to the value predicted for the 2,4,5-trichloro isomer (CAS 1261643-34-8) but may differ subtly from the 3,4,5-trichloro analogue once experimental logD₇.₄ values become available [1]. The topological polar surface area (TPSA) is uniformly 25.8 Ų across all neutral trichlorophenyl regioisomers in this series; therefore, passive permeability differences would arise only from conformational and dipole effects rather than from gross TPSA variation [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5; TPSA = 25.8 Ų |
| Comparator Or Baseline | 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine (CAS 1261643-34-8): XLogP3-AA = 4.5; TPSA = 25.8 Ų |
| Quantified Difference | No computationally resolved difference in XLogP3-AA or TPSA between 2,3,4- and 2,4,5-trichloro regioisomers |
| Conditions | Predicted values (XLogP3 3.0, Cactvs 3.4.6.11) via PubChem; no experimental logD or logP data available for either compound |
Why This Matters
For procurement decisions where a specific logD range is required for permeability or solubility tuning, the 2,3,4-trichloro isomer offers a defined starting point; however, the lack of experimental data means any selection advantage over the 2,4,5-isomer remains unquantified.
- [1] PubChem Computed Properties: CID 122236348 (2,3,4-isomer) and CID 5159756/alternate (2,4,5-isomer). National Center for Biotechnology Information (2026). View Source
